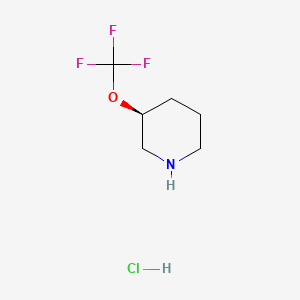

(3S)-3-(Trifluoromethoxy)piperidine hcl

Beschreibung

(3S)-3-(Trifluoromethoxy)piperidine HCl is a chiral piperidine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3S position of the six-membered ring. The compound’s molecular formula is C₆H₁₁ClF₃NO (assuming a 1:1 HCl salt stoichiometry). The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs. This compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly for central nervous system (CNS) targets due to piperidine’s prevalence in bioactive molecules .

Eigenschaften

Molekularformel |

C6H11ClF3NO |

|---|---|

Molekulargewicht |

205.60 g/mol |

IUPAC-Name |

(3S)-3-(trifluoromethoxy)piperidine;hydrochloride |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 |

InChI-Schlüssel |

UHUKHXXEPUCJFU-JEDNCBNOSA-N |

Isomerische SMILES |

C1C[C@@H](CNC1)OC(F)(F)F.Cl |

Kanonische SMILES |

C1CC(CNC1)OC(F)(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies for Trifluoromethoxy Piperidine Derivatives

The synthesis of trifluoromethoxy-substituted piperidines generally involves the introduction of the trifluoromethoxy group either via direct fluorination methods or through nucleophilic substitution reactions on appropriately functionalized piperidine precursors. The key challenge is the selective installation of the trifluoromethoxy moiety at the 3-position with control over stereochemistry, especially the (3S) configuration.

Method 1: Reduction and Hydrogenation of Piperidine Intermediates

A common approach, as detailed in patent WO2004046112A2, involves the reduction of ketopiperidine intermediates to aminopiperidines, followed by hydrogenation to obtain the desired piperidine derivatives:

-

- Conversion of ketopiperidine to aminopiperidine using amine reagents.

- Reduction with sodium borohydride or sodium cyanoborohydride at temperatures below 0°C to control stereochemistry.

- Hydrogenation of carbamate intermediates using catalysts such as rhodium on alumina under hydrogen pressure (e.g., 100 psi at 100°C for 24 hours) to yield cis and trans isomers.

- Final salt formation by reaction with hydrochloric acid in ethanol at low temperature to obtain the hydrochloride salt.

Outcomes :

- High yield (up to 90%) of cis-(4-methyl-piperidin-3-yl)-carbamic acid methyl ester and its trans isomer in a 5:1 ratio.

- The importance of clean starting material for high yield and selectivity.

- Control of temperature and catalyst choice influences cis-trans isomer ratio.

This method is adaptable for piperidine derivatives with trifluoromethyl or trifluoromethoxy substituents by modifying the starting materials accordingly.

Method 2: Sulfur Tetrafluoride-Mediated Fluorination of Piperidine Carboxylic Acids

A significant industrially relevant method is described in patent CN102603611B, focusing on the preparation of trifluoromethyl piperidine compounds, which can be adapted for trifluoromethoxy analogues:

-

- Starting from nipecotic acid (piperidine-3-carboxylic acid) or its chloro derivative.

- Reaction with sulfur tetrafluoride (SF4) in a mixed solvent system containing trichloromethane and anhydrous hydrofluoric acid.

- Reaction conditions: 95–105°C for 3–4 hours under stirring in a stainless steel autoclave.

- Post-reaction neutralization with sodium hydroxide to pH 10.

- Extraction with chloroform followed by distillation to isolate the trifluoromethyl piperidine product.

Results :

- Product purity of 96.2–97.2% with yields of 77.9–80.6% based on starting nipecotic acid.

- The method offers a short reaction time, low pressure, and ease of product separation suitable for industrial scale.

Although this method specifically produces trifluoromethyl derivatives, the process framework is adaptable for trifluoromethoxy substitution by modifying reagents and reaction parameters.

Method 3: Synthetic Routes via Piperidinone Intermediates and Amide Coupling

Research articles such as those published in PMC (PubMed Central) describe synthetic routes involving piperidinone intermediates functionalized with trifluoromethyl or trifluoromethoxy groups:

-

- Preparation of tertiary alcohol intermediates by addition of lithiated trifluoromethoxy-substituted aryl or alkyl reagents to N-benzyl-4-piperidinone.

- Conversion of these intermediates to tetrahydropyridines via elimination reactions (e.g., with thionyl chloride).

- Catalytic hydrogenation and deprotection steps to yield the piperidine free base.

- Formation of the hydrochloride salt by treatment with hydrogen chloride in diethyl ether or ethanol.

- Further functionalization via amide bond formation using coupling agents like HBTU to introduce additional substituents if required.

Method 4: Phosphonate and Aminophosphonic Acid Derivatives as Intermediates

Another approach involves the synthesis of α-trifluoromethyl piperidinic derivatives through phosphonate intermediates, which can be precursors to trifluoromethoxy piperidines:

-

- Treatment of precursors with diethyl phosphite in the presence of boron trifluoride etherate catalyst to obtain trifluoromethyl-ethylphosphonate piperidine.

- Subsequent transformation to α-trifluoromethyl substituted cyclic α-aminophosphonic acids.

- Use of trimethylbromosilane for ester hydrolysis with propylene oxide addition to avoid ammonium salt formation.

- Final hydrogenation and hydrochloride salt formation steps.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ketopiperidine derivatives | Sodium borohydride, Rh/C catalyst | <0°C reduction; 100 psi H2, 100°C | ~90 (hydrogenation) | Control of cis/trans isomers; low temp critical |

| 2 | Nipecotic acid | Sulfur tetrafluoride, HF, CHCl3 | 95–105°C, 3–4 h, autoclave | 78–81 | Industrial scale, easy product separation |

| 3 | N-Benzyl-4-piperidinone | Pd/C, HCl, HBTU | Room temp hydrogenation, coupling | High purity | Versatile for analogues, mild conditions |

| 4 | α-Trifluoromethyl precursors | Boron trifluoride etherate, Pd/C | Room temp, various steps | Up to 92 | Phosphonate intermediates, stereochemical control |

Summary and Expert Perspective

The preparation of (3S)-3-(Trifluoromethoxy)piperidine hydrochloride involves sophisticated synthetic techniques that balance stereochemical control, yield, and scalability. Reduction and hydrogenation of ketopiperidine intermediates provide high stereoselectivity and purity but require careful temperature and catalyst control. Industrially, sulfur tetrafluoride-mediated fluorination offers a practical approach with good yields and product quality, adaptable to trifluoromethoxy derivatives.

Advanced synthetic routes starting from piperidinone derivatives allow for versatile functionalization and incorporation of the trifluoromethoxy group with high stereochemical fidelity. Phosphonate-based intermediates provide alternative pathways with excellent yields and stereochemical outcomes.

Collectively, these methods reflect a mature understanding of fluorinated piperidine chemistry, with each approach offering distinct advantages depending on the desired scale, purity, and functionalization complexity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-(Trifluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives of the piperidine ring, while substitution reactions can introduce various functional groups in place of the trifluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

(3S)-3-(Trifluoromethoxy)piperidine hydrochloride has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Wirkmechanismus

The mechanism of action of (3S)-3-(Trifluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Piperidine-Based Amides with Trifluoromethoxy Moieties

- (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one : Demonstrated potent larvicidal activity against Spodoptera frugiperda (LD₅₀ = 0.793 µg/mg), highlighting the role of trifluoromethoxy in enhancing bioactivity .

- N-[3-(3,4-methylenedioxyphenyl)-2-(E)-propenoyl] piperidine: LD₅₀ = 1.07 µg/mg against the same species, indicating that electron-withdrawing groups (e.g., methylenedioxy) may reduce potency compared to -OCF₃ .

Implications : While (3S)-3-(Trifluoromethoxy)piperidine HCl itself lacks direct bioactivity data in the provided evidence, its structural analogs suggest that the -OCF₃ group contributes to pesticidal or pharmacological efficacy, warranting further investigation .

Pharmacopeial Piperidine Derivatives

USP Paroxetine-related compounds (e.g., Paroxetine Related Compound A ) incorporate piperidine rings with fluorophenyl and benzodioxol substituents. These derivatives exhibit molecular weights ranging from 343.39 to 405.46 , significantly larger than (3S)-3-(Trifluoromethoxy)piperidine HCl due to aromatic extensions .

- Key Distinction : Paroxetine analogs prioritize aromatic stacking interactions for serotonin reuptake inhibition, whereas (3S)-3-(Trifluoromethoxy)piperidine HCl’s simpler structure may favor modular incorporation into diverse scaffolds .

Physicochemical Properties

| Property | (3S)-3-(Trifluoromethoxy)piperidine HCl | 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride | (S)-3-(Trifluoromethyl)piperidine HCl |

|---|---|---|---|

| Molecular Weight | ~205.61 | 267.65 | 205.61 |

| Polar Groups | -OCF₃, -NH (protonated) | -OCF₃, -SO₂Cl | -CF₃, -NH (protonated) |

| Reactivity | Basic amine (HCl salt) | Electrophilic sulfonyl chloride | Basic amine (HCl salt) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.